molecular formula C5H11NO2 B147684 DL-Norvaline CAS No. 760-78-1

DL-Norvaline

Cat. No.: B147684
CAS No.: 760-78-1
M. Wt: 117.15 g/mol
InChI Key: SNDPXSYFESPGGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-Norvaline, also known as 2-aminopentanoic acid, is a non-proteinogenic alpha-amino acid. It is a structural analog of valeric acid and an isomer of the more common amino acid valine. This compound is a white, water-soluble solid that has been studied for its various applications in scientific research and industry .

Mechanism of Action

Target of Action

Norvaline, an isomer of the more common amino acid valine , primarily targets two enzymes: Glycine amidinotransferase and Ornithine carbamoyltransferase . These enzymes play crucial roles in the metabolism of amino acids.

Mode of Action

It is known to inhibit the enzyme arginase, leading to increased arginine levels and enhanced nitric oxide production . This inhibition can lead to various changes in cellular activity and function.

Biochemical Pathways

Norvaline is involved in the branched-chain amino acid metabolism . It is synthesized as a byproduct in this pathway, particularly under conditions of oxygen limitation . The biosynthesis of norvaline is enhanced under anaerobic conditions, which is a surprising demonstration of the indirect biochemical and metabolic consequences of the planetary transition to a highly oxidizing environment .

Result of Action

Norvaline has been shown to improve blood flow and muscle pumps during workouts, enhance nutrient delivery to muscles for better performance and recovery, and support cardiovascular health . It has also been suggested for use in the treatment of Alzheimer’s disease , where it appears to interfere with the pathogenesis of the disease .

Action Environment

The action of Norvaline can be influenced by environmental factors. For instance, the biosynthesis of norvaline is enhanced under anaerobic conditions . This suggests that the compound’s action, efficacy, and stability may vary depending on the oxygen levels in its environment.

Safety and Hazards

Norvaline should be handled with care to avoid contact with skin and eyes . It is recommended not to breathe dust, mist, vapors, or spray. If swallowed, immediate medical assistance should be sought .

Biochemical Analysis

Biochemical Properties

Norvaline plays a significant role in biochemical reactions, particularly in the context of amino acid metabolism. It is synthesized through the action of branched-chain amino acid aminotransferase (BCAT), which catalyzes the transamination of α-keto acids . Norvaline can interact with enzymes such as leucyl-tRNA synthase, leading to the formation of norvalyl-tRNA, which can be mistakenly incorporated into proteins . This interaction highlights the enzyme’s low substrate specificity and the potential for norvaline to disrupt normal protein synthesis.

Cellular Effects

Norvaline has been shown to affect various types of cells and cellular processes. In cancer cells, for instance, norvaline can influence cell proliferation and metabolism . It has been observed to alter cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell function. The presence of norvaline can result in the accumulation of pyruvate and other metabolic intermediates, which can impact cellular energy production and overall metabolic flux .

Molecular Mechanism

At the molecular level, norvaline exerts its effects through several mechanisms. One key mechanism is the inhibition of arginase, an enzyme involved in the urea cycle . By inhibiting arginase, norvaline can increase the availability of arginine, which is a precursor for the synthesis of nitric oxide, a critical signaling molecule. Additionally, norvaline can be incorporated into proteins in place of leucine, potentially altering protein structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of norvaline can change over time. Norvaline is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods . Long-term exposure to norvaline has been shown to affect cellular function, including alterations in gene expression and metabolic pathways. These temporal effects are important for understanding the potential long-term impacts of norvaline on cellular health.

Dosage Effects in Animal Models

The effects of norvaline vary with different dosages in animal models. At low doses, norvaline can have beneficial effects, such as enhancing nitric oxide production and improving vascular function . At high doses, norvaline can exhibit toxic effects, including disruptions in amino acid metabolism and potential cytotoxicity. These dosage-dependent effects highlight the importance of careful dosing in experimental studies involving norvaline.

Metabolic Pathways

Norvaline is involved in several metabolic pathways, particularly those related to branched-chain amino acid metabolism. It is synthesized from α-keto acids through the action of BCAT and can be further metabolized by other enzymes . Norvaline can also affect metabolic flux by altering the levels of key metabolites, such as pyruvate and α-ketoglutarate . These changes can impact overall cellular metabolism and energy production.

Transport and Distribution

Within cells, norvaline is transported and distributed through various mechanisms. It can be taken up by amino acid transporters and distributed to different cellular compartments . Norvaline can also interact with binding proteins, which can influence its localization and accumulation within cells. Understanding these transport and distribution mechanisms is crucial for elucidating the cellular effects of norvaline.

Subcellular Localization

Norvaline’s subcellular localization can affect its activity and function. It has been observed to localize in the cytoplasm and mitochondria, where it can interact with various enzymes and metabolic pathways . Post-translational modifications and targeting signals can direct norvaline to specific cellular compartments, influencing its role in cellular processes. These localization patterns are important for understanding the biochemical and cellular effects of norvaline.

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Norvaline can be synthesized using valeric acid as the raw material. The process involves acyl chlorination and alpha-position bromination in one-pot, followed by ammoniation and resolution of this compound . The yields of these steps are relatively high, making this method efficient for laboratory synthesis.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of biologic enzyme methods has been explored, but these are not typically used for industrial production due to high costs and low yields .

Chemical Reactions Analysis

Types of Reactions: DL-Norvaline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the amino and carboxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce primary amines .

Comparison with Similar Compounds

DL-Norvaline’s unique properties and diverse applications make it a valuable compound in various fields of scientific research and industry.

Properties

IUPAC Name

2-aminopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-2-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDPXSYFESPGGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862403
Record name (+-)-Norvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS]
Record name DL-Norvaline
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20676
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

760-78-1, 6600-40-4
Record name (±)-Norvaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=760-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+-)-Norvaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000760781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name norvaline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203786
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-NORVALINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7904
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Norvaline
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (+-)-Norvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-norvaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.984
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORVALINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V639KTF2SZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Norvaline
Reactant of Route 2
DL-Norvaline
Reactant of Route 3
DL-Norvaline
Reactant of Route 4
DL-Norvaline
Reactant of Route 5
DL-Norvaline
Reactant of Route 6
DL-Norvaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.